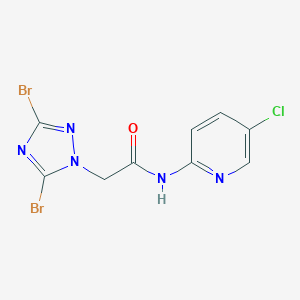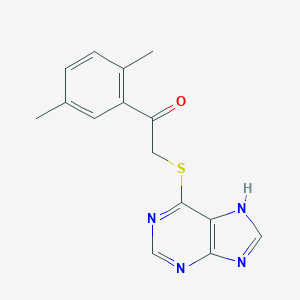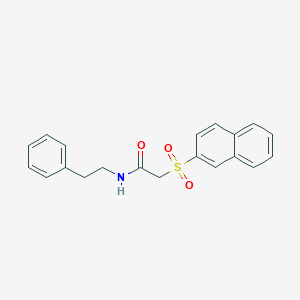![molecular formula C21H22N4O5S B277219 N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSP is a small molecule inhibitor that has been shown to have promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
Aplicaciones Científicas De Investigación
MPSP has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPSP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPSP has been studied for its potential applications in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of MPSP involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, MPSP disrupts the function of these proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
MPSP has been shown to have a range of biochemical and physiological effects. In cancer cells, MPSP inhibits the activity of various proteins involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, MPSP has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPSP in lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of MPSP is its potential toxicity, which can limit its use in certain experiments. Additionally, MPSP may have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
For the study of MPSP include the development of more potent and selective HSP90 inhibitors, investigation of its role in other diseases, and combination with other cancer therapies.
Métodos De Síntesis
The synthesis of MPSP involves a multi-step process that includes the reaction of 4-morpholinesulfonamide and 4-chloronitrobenzene to form 4-(morpholin-4-ylsulfonyl)nitrobenzene. This intermediate is then reacted with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid to form the final product, MPSP. The synthesis of MPSP has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Propiedades
Fórmula molecular |
C21H22N4O5S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-ylsulfonylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O5S/c26-20(9-10-24-15-22-19-4-2-1-3-18(19)21(24)27)23-16-5-7-17(8-6-16)31(28,29)25-11-13-30-14-12-25/h1-8,15H,9-14H2,(H,23,26) |
Clave InChI |
AVGUNWSKIOUDAF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)

